molecular formula C18H20N2O5 B2987677 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide CAS No. 551921-43-8

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide

Cat. No.: B2987677
CAS No.: 551921-43-8
M. Wt: 344.367
InChI Key: BLTIRSZXFMZBRU-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry research. This compound features a distinct molecular architecture containing dual 4-methoxybenzoyl motifs connected through an aminooxyethyl linkage, potentially serving as a precursor or scaffold for developing bioactive molecules. Benzamide derivatives are extensively investigated as ester and amide bioisosteres in drug discovery . The 1,3,4-oxadiazole moiety, which can be derived from benzamide precursors, represents an important heterocyclic scaffold with demonstrated anticonvulsant, analgesic, antimicrobial, and antitubercular properties in research settings . The methoxybenzoyl components may contribute to the compound's electronic properties and binding characteristics, similar to other methoxy-substituted aromatic systems used in pharmaceutical research . Researchers utilize this compound primarily as a chemical building block for developing novel therapeutic agents, studying molecular recognition processes, and investigating structure-activity relationships in various biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-15-7-3-13(4-8-15)17(21)19-11-12-25-20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTIRSZXFMZBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325606
Record name 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551921-43-8
Record name 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to produce 2-(4-methoxybenzoylamino)ethanol. Finally, this compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to yield this compound .

Chemical Reactions Analysis

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

Halogenated Analogues
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) :
    Replacing methoxy with bromo and nitro groups introduces strong electron-withdrawing effects, reducing solubility in polar solvents. Crystallographic studies reveal a dihedral angle of 79.2° between aromatic rings, contrasting with the more planar conformation of the target compound due to its methoxy groups .
  • 2-Chloro-N-(4-methoxyphenyl)benzamide :
    The chloro substituent at the ortho position creates steric hindrance, distorting the amide plane by 45.9° compared to the para-methoxy group in the target compound .
Methoxy-Modified Analogues
  • 4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide: Additional methoxy groups on the aniline ring increase hydrophilicity (yield: 88% vs.
  • 4-Methoxy-N-(quinolin-8-yl)benzamide: The bulky quinoline substituent introduces steric effects, reducing reaction yields (83%) compared to simpler amines in the target compound’s synthesis .

Functional Group Replacements

Thiourea and Tetrazole Derivatives
  • 4-Methoxy-N-(phenylcarbamothioyl)benzamide :
    Substitution of the ethoxyethyl linker with a thiourea group enables metal coordination (e.g., MnII, CoII), forming octahedral complexes with distinct UV-Vis absorption profiles (~450 nm) .
  • N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide :
    The tetrazole ring acts as a bioisostere for carboxylic acids, increasing acidity (pKa ~4.5) compared to the neutral ethoxyethyl spacer in the target compound .

Key Physicochemical Data

Compound Molecular Weight Melting Point (°C) Solubility (LogP)
Target Compound 356.38 180–182 2.1
4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide 361.36 195–197 1.8
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 395.18 210–212 3.2
2-Chloro-N-(4-methoxyphenyl)benzamide 275.71 165–167 2.5

Biological Activity

4-Methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide (CAS: 551921-43-8) is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}. The structure features a methoxy group and an oxyethyl chain linked to a benzamide moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC18H20N2O5C_{18}H_{20}N_{2}O_{5}
Molecular Weight344.36 g/mol
CAS Number551921-43-8

Antiviral Properties

Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against Hepatitis B virus (HBV), HIV-1, and Hepatitis C virus (HCV). The mechanism involves the enhancement of intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Antiproliferative Effects

Research has shown that certain methoxy-substituted benzamides possess significant antiproliferative activity against various cancer cell lines. For example, compounds with similar structural features have been tested in vitro against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer), yielding IC50 values in the low micromolar range (1.2–5.3 μM) . This suggests that this compound may also exhibit similar effects.

Antioxidant Activity

The antioxidant capacity of methoxy-substituted compounds has been evaluated using various assays. Compounds bearing multiple methoxy groups have shown improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer .

Enzyme Inhibition

In addition to its antiviral and antiproliferative properties, there is emerging evidence that compounds related to this compound may act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, some derivatives have shown potential as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), which are targets for Alzheimer’s disease treatment .

Study on Antiviral Activity

A study focused on the antiviral activity of N-phenylbenzamide derivatives highlighted the compound's ability to inhibit HBV in vitro and in vivo using a duck HBV model. The results indicated significant reductions in viral loads, supporting the potential use of such compounds in therapeutic applications against HBV .

Antiproliferative Activity Assessment

Another study assessed the antiproliferative effects of various methoxy-substituted benzamides on different cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards specific cancer types while maintaining lower toxicity towards normal cells .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. According to safety data sheets, the compound may cause skin and eye irritation upon contact and should be handled with care under controlled conditions .

Summary of Toxicological Data

Toxicity TypeDescription
Skin IrritationCauses skin irritation (Category 2)
Eye IrritationCauses serious eye irritation (Category 2A)
Respiratory IrritationMay cause respiratory irritation (Category 3)

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane or acetonitrile
Coupling Agent4-Methoxybenzoyl chloride
BaseTriethylamine or Na₂CO₃
PurificationSilica gel chromatography (EtOAc/Hexane)
Yield70–85%

Q. Table 2. Safety and Stability Data

PropertyValue/ObservationReference
Mutagenicity (Ames II)Low (comparable to benzyl chloride)
Decomposition Temp.>150°C (DSC)
Storage-20°C, inert atmosphere

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